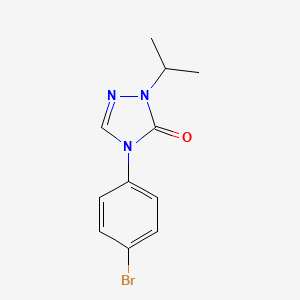
甲基4-氨基-3-(甲基氨基)苯甲酸酯
概述
描述
“Methyl 4-amino-3-(methylamino)benzoate” is a chemical compound used as a reagent in the synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5 . Its molecular formula is C9H11NO2 .
Synthesis Analysis
The synthesis of “Methyl 4-amino-3-(methylamino)benzoate” involves the use of 3-methyl-4-nitrobenzoic acid. This acid is mixed with MeOH and 5% Pd/C. The mixture is then hydrogenated at 48 psi H2 for 24 hours. The catalyst is removed by suction filtration, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-3-(methylamino)benzoate” can be represented by the InChI code: 1S/C9H11NO2/c1-11-8-5-6 (9 (12)13-2)3-4-7 (8)10/h3-5,11H,10H2,1-2H3. The InChI key is VWGIBJGZLCERFV-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 4-amino-3-(methylamino)benzoate” is involved in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .Physical And Chemical Properties Analysis
“Methyl 4-amino-3-(methylamino)benzoate” is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 180.21 .科学研究应用
合成和化学性质
- 合成技术: 与甲基4-氨基-3-(甲基氨基)苯甲酸酯相关的化合物的合成技术,如乙酸乙酯3-氨基-2-[(2'-氰基联苯基)甲氨基]苯甲酸酯,涉及使用特定试剂和催化剂以获得高收率,表明该化合物在工业生产中的实用性 (Fang Qiao-yun, 2012)。
- 放射性药物: 甲基4-氨基-3-(甲基氨基)苯甲酸酯衍生物已被用于合成放射标记化合物,表明它们在放射性药物和成像剂开发中的潜力 (G. F. Taylor等,1996)。
生物医学研究
- 抗菌活性: 某些衍生物显示出对各种细菌菌株的强效抑制活性,表明它们在开发新的抗菌剂中的潜力 (Y. Murthy et al., 2011)。
- 抗惊厥活性: 对甲基4-[(对氯苯基)氨基]-6-甲基-2-氧代环己-3-烯-1-酸酯等与甲基4-氨基-3-(甲基氨基)苯甲酸酯相关的化合物的研究显示出在开发新的抗惊厥药物中的潜力 (K. Scott et al., 1993)。
材料科学
- 聚合物合成: 该化合物在高支化芳香族聚酰胺的合成中发挥作用,为聚合物科学和材料工程领域做出贡献 (Gang Yang et al., 1999)。
有机化学
- 化学反应性: 该化合物已被用于研究反应并合成具有潜在药理活性的新化合物,展示了它在有机化学研究中的重要性 (I. Ukrainets et al., 2014)。
安全和危害
“Methyl 4-amino-3-(methylamino)benzoate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It should be handled with protective gloves, protective clothing, and eye/face protection. If inhaled, the victim should be moved to fresh air and kept at rest. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
作用机制
Target of Action
The primary targets of Methyl 4-amino-3-(methylamino)benzoate are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
As a derivative of benzoic acid, it may share some of the properties of its parent compound, such as the ability to inhibit the growth of bacteria and fungi . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-amino-3-(methylamino)benzoate are not well studied. As a small molecule, it’s likely to be well absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of functional groups that can be modified by metabolic enzymes .
生化分析
Biochemical Properties
Methyl 4-amino-3-(methylamino)benzoate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidizing agents and bases . These interactions can lead to various biochemical outcomes, such as enzyme inhibition or activation, which are essential for understanding its role in biochemical pathways.
Cellular Effects
The effects of Methyl 4-amino-3-(methylamino)benzoate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause specific target organ toxicity, particularly affecting the respiratory system
Molecular Mechanism
At the molecular level, Methyl 4-amino-3-(methylamino)benzoate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been noted to interact with certain chemical structures, which can influence its activity . These interactions are crucial for understanding how this compound affects biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-3-(methylamino)benzoate can change over time. Its stability and degradation are important factors to consider. The compound is known to be stable under certain conditions, but it can degrade over time, affecting its long-term impact on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Methyl 4-amino-3-(methylamino)benzoate vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For instance, it has been observed to cause skin corrosion and serious eye damage at higher concentrations . These dosage effects are critical for determining safe and effective usage levels in research and potential therapeutic applications.
Metabolic Pathways
Methyl 4-amino-3-(methylamino)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolic pathways are essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Methyl 4-amino-3-(methylamino)benzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of Methyl 4-amino-3-(methylamino)benzoate is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
methyl 4-amino-3-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGIBJGZLCERFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728066 | |
| Record name | Methyl 4-amino-3-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616224-38-5 | |
| Record name | Methyl 4-amino-3-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-3-(methylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)
![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)



